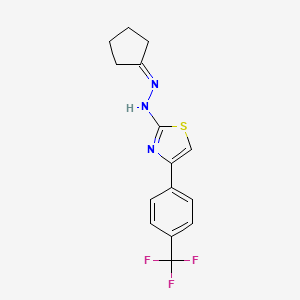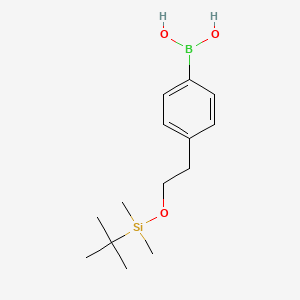
4-(2-(Tert-butyldimethylsilyloxy)ethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-bromophenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis is facilitated by the availability of reagents and the relatively straightforward reaction conditions.
化学反应分析
Types of Reactions
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Acidic conditions using reagents like tetra-n-butylammonium fluoride (TBAF) in THF are effective for deprotection.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Phenols or quinones can be produced.
Substitution: The free hydroxyl derivative is obtained after deprotection.
科学研究应用
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the coupled product . The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted side reactions during the synthesis .
相似化合物的比较
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and acts as an aldol donor and acceptor.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Utilized in the synthesis of pharmaceuticals and fine chemicals.
3-(tert-Butyldimethylsilyloxy)phenylboronic acid: Another boronic acid derivative with similar protective groups.
Uniqueness
(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)phenyl)boronic acid is unique due to its combination of a boronic acid functional group and a tert-butyldimethylsilyl-protected hydroxyl group. This dual functionality allows for selective reactions and protection strategies, making it a versatile reagent in organic synthesis .
属性
分子式 |
C14H25BO3Si |
|---|---|
分子量 |
280.24 g/mol |
IUPAC 名称 |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-6-8-13(9-7-12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 |
InChI 键 |
VXNOPCZCUAIGMN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CCO[Si](C)(C)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12945416.png)
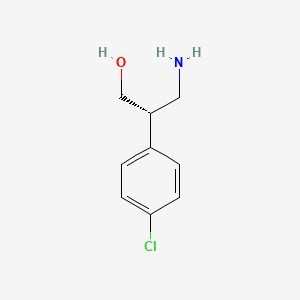
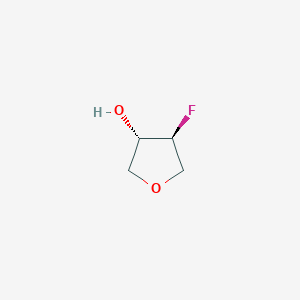
![tert-Butyl 1,1-difluoro-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12945437.png)
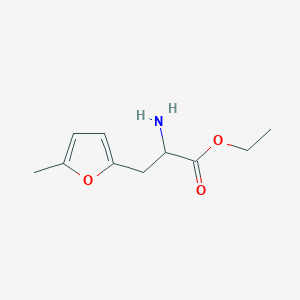
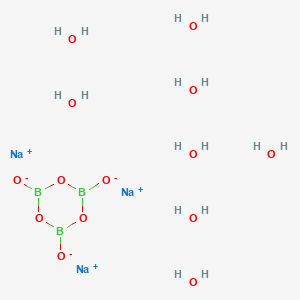
![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
![9-Hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12945462.png)
![N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12945474.png)
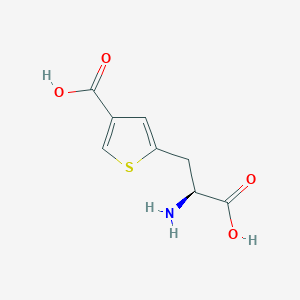
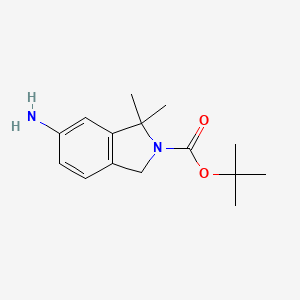
![Des-[(4-Amino-2,3,6-trideoxy-hexapyranosyl)oxy)-1-methyl] 2-Carboxylate Doxorubicin](/img/structure/B12945486.png)
![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
